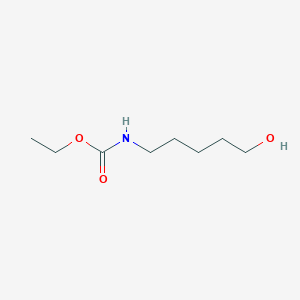

Ethyl 5-hydroxypentylcarbamate

Vue d'ensemble

Description

Ethyl 5-hydroxypentylcarbamate is a synthetic molecule that has attracted attention in the scientific community for its potential applications in various fields of research and industry. It is a carbamate derivative, which is a class of compounds that have a wide range of applications and biological activities .

Synthesis Analysis

Carbamates, including Ethyl 5-hydroxypentylcarbamate, are derived from carbamic acid . They play a significant role in modern drug discovery and medicinal chemistry . The synthesis of carbamates has been a subject of extensive research, with various methodologies being developed .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-hydroxypentylcarbamate are not explicitly mentioned in the literature, carbamates in general undergo a variety of chemical reactions. For instance, carbamates can be formed as a byproduct during fermentation and processing of foods and beverages .Applications De Recherche Scientifique

Anticancer Activity

Ethyl 5-hydroxypentylcarbamate demonstrates potential in cancer research. Compounds similar to Ethyl 5-hydroxypentylcarbamate, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin -2-yl] carbamate, have shown antitumor activity in mice, specifically by inhibiting mitotic processes in cancer cells. This indicates a potential application in developing anticancer therapies (Temple et al., 1992). Similarly, another related compound, ethyl 5-amino-1,2-dihydro-3-[N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate, has been found active against several experimental neoplasms and causes cell accumulation at mitosis, suggesting its role as a potential antimitotic agent (Wheeler et al., 1982).

Biomedical Analysis

Ethyl 5-hydroxypentylcarbamate may also find application in biomedical analysis. For example, a high-performance liquid chromatographic assay was developed to measure methyl 5-hydroxy-2-benzimidazole carbamate in urine, a method that could be adapted for compounds like Ethyl 5-hydroxypentylcarbamate (Leenheers et al., 1993).

Neurochemical Studies

In neurochemical research, ethyl carbamates are used in methods to measure levels of neurotransmitters and their metabolites. For instance, ethyl chloroformate derivatization followed by high-performance liquid chromatography was used for simultaneous determination of serotonin and dopamine in mouse brain homogenates, a technique potentially applicable to ethyl 5-hydroxypentylcarbamate (Park et al., 2013).

Interaction with Nucleic Acids and Proteins

Ethyl N-hydroxycarbamate and its derivatives, similar in structure to Ethyl 5-hydroxypentylcarbamate, have shown specific interactions with nucleic acids and proteins, suggesting potential applications in molecular biology or genetics research (Nery, 1969).

Material Sciences

In material sciences, compounds like ethyl 5-hydroxypentylcarbamate could be explored for their luminescent properties, as demonstrated by carbazole-based terephthalate derivatives showing strong solid emission and mechanofluorochromism, adjusted by alkyl chains (Xue et al., 2015).

Orientations Futures

The future directions for research on Ethyl 5-hydroxypentylcarbamate and other carbamates could involve further exploration of their biological activities and therapeutic potential . There is also scope for developing more efficient synthesis methods and investigating their potential applications in various fields .

Propriétés

IUPAC Name |

ethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZCHGMXZGTIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598227 | |

| Record name | Ethyl (5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxypentylcarbamate | |

CAS RN |

210056-91-0 | |

| Record name | Ethyl (5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

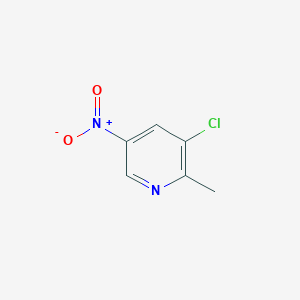

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)